Propiolactone

Description

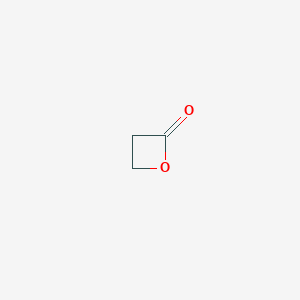

Structure

3D Structure

Properties

IUPAC Name |

oxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c4-3-1-2-5-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZXCJBBBCKRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2 | |

| Record name | BETA-PROPIOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-PROPIOLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0555 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25037-58-5 | |

| Record name | Propiolactone homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8021197 | |

| Record name | beta-Propiolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-propiolactone appears as a colorless liquid with a slightly sweetish, pungent odor. Used as an intermediate in organic synthesis; disinfectant, sterilant for blood plasma, tissue grafts, vaccines, enzymes and surgical instruments. (EPA, 1998), Colorless liquid with a slightly sweet odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a slightly sweet odor. | |

| Record name | BETA-PROPIOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Propiolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/281 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-PROPIOLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0555 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-PROPIOLACTONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/421 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Propiolactone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0528.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

324 °F at 760 mmHg decomposes (EPA, 1998), Decomposes (155ºC), 61 °C @ 20 MM HG, BP: 162 °C @ 760 MM HG (DECOMP); 150 °C @ 750 MM HG (DECOMP); DIPOLE MOMENT: 3.8, 323 °F (decomposes), 323 °F (Decomposes) | |

| Record name | BETA-PROPIOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propiolactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETA-PROPIOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PROPIOLACTONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/421 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Propiolactone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0528.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

158 °F (EPA, 1998), 74 °C, 165 °F (74 °C) (closed cup), 74 °C c.c., 165 °F | |

| Record name | BETA-PROPIOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Propiolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/281 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BETA-PROPIOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-PROPIOLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0555 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-PROPIOLACTONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/421 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Propiolactone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0528.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 66 °F (NTP, 1992), SOL IN WATER: 37% VOL/VOL; MISCIBLE WITH ALCOHOL, ACETONE, ETHER, CHLOROFORM, PROBABLY MISCIBLE WITH MOST POLAR ORG SOLVENTS & LIPIDS, water solubility = 3.70X10+5 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 37 (good), 37% | |

| Record name | BETA-PROPIOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propiolactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETA-PROPIOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-PROPIOLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0555 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | beta-Propiolactone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0528.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.146 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1460 @ 20 °C/4 °C, Density (at 20 °C): 1.1 g/ml, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.15 | |

| Record name | BETA-PROPIOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETA-PROPIOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-PROPIOLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0555 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-PROPIOLACTONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/421 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Propiolactone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0528.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air= 1), Relative vapor density (air = 1): 2.5 (calculated), 2.5 | |

| Record name | BETA-PROPIOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETA-PROPIOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-PROPIOLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0555 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-PROPIOLACTONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/421 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3.4 mmHg at 77 °F (EPA, 1998), 3.4 [mmHg], 3.4 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C: 453, 3 mmHg at 77 °F, (77 °F): 3 mmHg | |

| Record name | BETA-PROPIOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Propiolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/281 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BETA-PROPIOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-PROPIOLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0555 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-PROPIOLACTONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/421 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Propiolactone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0528.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Impurities in fresh and aged commercial samples include acrylic acid, acrylic anhydride, acetic acid and acetic anhyride in amounts of less than 1%. | |

| Record name | BETA-PROPIOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

A COLORLESS LIQUID, Colorless liquid. | |

CAS No. |

57-57-8 | |

| Record name | BETA-PROPIOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | β-Propiolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiolactone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiolactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propiolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propiolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxetanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Propiolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propiolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RC3ZT4HB0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA-PROPIOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-PROPIOLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0555 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-PROPIOLACTONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/421 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Oxetanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RQ7026F0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-27 °F (EPA, 1998), -33.4ºC, -33.4 °C, -28 °F | |

| Record name | BETA-PROPIOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9020 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propiolactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETA-PROPIOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-PROPIOLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0555 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-PROPIOLACTONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/421 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Propiolactone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0528.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Early Research of Beta-Propiolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-propiolactone (BPL) is a strained, four-membered cyclic ester that garnered significant scientific interest in the mid-20th century. Initially explored as a chemical intermediate, its potent and versatile reactivity as an alkylating agent led to its widespread use as a sterilant and for the inactivation of viruses in vaccine production. This guide provides a comprehensive overview of the discovery, early research, and foundational methodologies associated with beta-propiolactone, presenting key data, experimental protocols, and the chemical principles underlying its activity.

Discovery and Early Synthesis

While the definitive first synthesis of beta-propiolactone is not attributed to a single individual in the historical literature, its conceptual origins lie in the pioneering work of Hermann Staudinger on ketenes and [2+2] cycloaddition reactions in the early 20th century.[1][2][3] Staudinger's elucidation of ketene chemistry, starting around 1905, provided the theoretical framework for the reaction of a ketene with a carbonyl compound to form a β-lactone.[4]

The primary industrial synthesis, which became the focus of early patents and research, involves the reaction of ketene with formaldehyde.[5][6] This method was optimized through the use of various catalysts to improve yield and selectivity.[5]

Early Synthetic Methodologies

The dominant method for the synthesis of beta-propiolactone in early research and for industrial production was the catalyzed reaction of ketene and formaldehyde.[6]

Experimental Protocol: Catalytic Synthesis of Beta-Propiolactone (Adapted from Patent Literature) [7]

-

Objective: To synthesize beta-propiolactone from ketene and formaldehyde with high yield.

-

Catalyst Preparation: A complex catalyst is prepared by dissolving anhydrous aluminum chloride and a small amount of anhydrous zinc chloride in a suitable solvent (e.g., acetone). Beta-propiolactone is then slowly added dropwise to this solution while maintaining a temperature of approximately 40°C to form the catalyst complex.[7]

-

Reaction: An equimolar gas mixture of ketene and formaldehyde is introduced into a solution of the catalyst in beta-propiolactone. The reaction temperature is maintained between -15°C and -20°C.[7]

-

Purification: The resulting crude beta-propiolactone is purified by distillation under reduced pressure.[7] This step is critical to remove unreacted starting materials and catalyst residues, as well as to minimize polymerization of the product.[7]

Key Features of the Early Industrial Process:

-

High Yield: Optimized processes could achieve yields of 90 mole percent or higher.[7]

-

Catalyst System: The use of a complex of aluminum chloride, zinc chloride, and beta-propiolactone demonstrated greater stability and reduced side reactions compared to simpler catalysts.[7]

-

Reduced Polymerization: The specific catalyst and reaction conditions were designed to minimize the tendency of beta-propiolactone to polymerize, which was a significant challenge in its production and purification.[7]

Physicochemical Properties

Early studies established the fundamental physical and chemical characteristics of beta-propiolactone, which are crucial for its handling, application, and understanding its reactivity.

| Property | Value |

| Molecular Formula | C₃H₄O₂ |

| Molecular Weight | 72.06 g/mol |

| Appearance | Colorless liquid |

| Odor | Slightly sweetish, pungent |

| Boiling Point | 162 °C (decomposes) |

| Melting Point | -33.4 °C |

| Density | 1.146 g/cm³ at 20 °C |

| Solubility in Water | 37 g/100 mL at 25°C (with hydrolysis) |

| Solubility in Organic Solvents | Miscible with acetone, chloroform, diethyl ether, and ethanol. |

| Vapor Pressure | 3 mmHg at 25 °C |

| Refractive Index (n_D) | 1.4131 at 20 °C |

Data compiled from various sources.[8][9][10]

Core Reactivity and Mechanism of Action

The chemistry of beta-propiolactone is dominated by the high ring strain of its four-membered lactone structure, making it highly susceptible to nucleophilic attack.[5] This results in a ring-opening reaction, forming 3-substituted propionic acid derivatives. This reactivity is the basis for both its utility in chemical synthesis and its potent biological effects.[5]

Figure 1: General mechanism of beta-propiolactone ring-opening.

Reaction with Nucleic Acids: The Basis of Genotoxicity and Virucidal Activity

Early research into the biological effects of beta-propiolactone quickly identified it as a potent alkylating agent that reacts directly with DNA and RNA.[11] The primary mechanism involves the carboxyethylation of nucleobases, with the N7 position of guanine and the N1 position of adenine being the most reactive sites.[8] This covalent modification of nucleic acids is the fundamental mechanism behind its mutagenic and carcinogenic properties, as well as its ability to inactivate viruses.[5]

Figure 2: BPL alkylation of guanine to form a DNA adduct.

This alkylation leads to distortions in the DNA helix, which can result in mutations during DNA replication and transcription. In the context of virology, the extensive damage to the viral genome renders the virus incapable of replication, thus inactivating it.

Early Applications: Virus Inactivation for Vaccine Production

The discovery that beta-propiolactone could irreversibly alkylate viral nucleic acids without completely destroying the antigenicity of the viral proteins made it a valuable tool for the production of inactivated viral vaccines.[5] This application became a major focus of research from the mid-20th century onwards.

Experimental Protocol: Virus Inactivation with Beta-Propiolactone

-

Objective: To inactivate a viral suspension while preserving the integrity of its surface antigens for use in a vaccine.

-

Preparation: A suspension of the purified virus is cooled to approximately 4°C. The pH is often adjusted to be slightly alkaline to facilitate the reaction.

-

Inactivation: Beta-propiolactone is added to the viral suspension to a final concentration typically ranging from 1:1000 to 1:4000 (v/v). The mixture is incubated at 4°C for a period of 24 to 72 hours with gentle agitation.[12]

-

Hydrolysis: After the inactivation period, the temperature is raised to 37°C for 1-2 hours. This step is crucial as it hydrolyzes any remaining beta-propiolactone to the non-toxic 3-hydroxypropionic acid.

-

Verification of Inactivation: The treated viral suspension is then tested for any remaining infectivity, typically by attempting to culture the virus in susceptible cell lines.

Figure 3: A typical experimental workflow for virus inactivation using BPL.

Early Research on Biological Effects and Toxicity

The high reactivity of beta-propiolactone also led to early investigations into its biological effects, which revealed its dual nature. While a valuable tool in certain applications, it was also identified as a potent toxin and carcinogen.

Summary of Early Toxicity Findings:

-

Acute Toxicity: Acute exposure in humans causes severe irritation to the eyes, respiratory tract, and skin.[13] Ingestion can lead to burns of the mouth and stomach.[13]

-

Carcinogenicity: Early studies in experimental animals demonstrated that beta-propiolactone is a carcinogen.[8] It was shown to cause tumors at the site of application (e.g., skin tumors after dermal application) and in various organs.[8]

-

Mutagenicity: Beta-propiolactone was found to be mutagenic in a wide range of organisms, from bacteria to mammalian cells.[8] It induces various genetic alterations, including gene mutations, chromosomal aberrations, and sister chromatid exchanges.[8]

Quantitative Toxicity Data from Early Studies

| Endpoint | Species | Route of Administration | Dose/Concentration | Effect |

| Carcinogenicity | Mouse | Dermal | Single application | Production of local tumors |

| Carcinogenicity | Rat | Subcutaneous | Not specified | Production of local tumors |

| Mutagenicity | Drosophila melanogaster | Not specified | Not specified | Production of heritable translocations and sex-linked recessive lethal mutations |

| Cell Transformation | Human cells (in vitro) | Not specified | Not specified | Induced cell transformation and gene mutations |

This table summarizes qualitative findings from early carcinogenicity and mutagenicity studies as detailed in IARC monographs.[8]

Conclusion

The early research on beta-propiolactone, from its synthesis based on the principles of ketene chemistry to the elucidation of its potent biological activity, laid the groundwork for its applications in vaccine manufacturing and as a chemical sterilant. This period of intense investigation also revealed its hazardous nature, leading to stringent handling procedures and a more nuanced understanding of its risk-benefit profile. For contemporary researchers, a thorough understanding of this foundational work is essential for the safe and effective use of this highly reactive compound and for the development of new technologies that may build upon its chemical principles.

References

- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 2. Staudinger Synthesis [organic-chemistry.org]

- 3. Staudinger-Keten-Cycloaddition – Wikipedia [de.wikipedia.org]

- 4. Hermann Staudinger - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US3293266A - Production of beta-propiolactone - Google Patents [patents.google.com]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. β-Propiolactone - Wikipedia [en.wikipedia.org]

- 10. β-Propiolactone GradeII, =90 57-57-8 [sigmaaldrich.com]

- 11. Carcinogenesis of β-Propiolactone: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. epa.gov [epa.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Propiolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiolactone, also known as β-propiolactone (BPL), is a four-membered cyclic ester with the chemical formula C₃H₄O₂.[1][2][3] It presents as a colorless liquid with a slightly sweet and pungent odor.[1][4] Due to its strained ring structure, this compound is a highly reactive alkylating agent, a property that underlies both its utility and its hazardous nature.[4][5] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its biological interactions, designed for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | References |

| Molecular Formula | C₃H₄O₂ | [2][3][6] |

| Molecular Weight | 72.06 g/mol | [2][3][6] |

| Appearance | Colorless liquid | [1][4] |

| Odor | Slightly sweet, pungent | [1][4] |

| Melting Point | -33.4 °C | [1][7] |

| Boiling Point | 162 °C (decomposes) | [1][7] |

| Density | 1.1460 g/cm³ at 20 °C | [1] |

| Solubility in Water | 37 g/100 mL at 25°C (hydrolyzes) | [1][7] |

| Solubility in Organic Solvents | Miscible with ethanol, acetone, diethyl ether, and chloroform | [7] |

| Vapor Pressure | 3.4 mmHg at 25 °C | [8] |

| Flash Point | 74 °C (closed cup) | [7] |

| Refractive Index (n_D^20) | 1.4131 | [3] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 4.4 | Triplet | -OCH₂- | |

| ¹H | 3.6 | Triplet | -CH₂-C=O | |

| ¹³C | ~170 | Carbonyl (C=O) | ||

| ¹³C | ~70 | -OCH₂- | ||

| ¹³C | ~40 | -CH₂-C=O |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1840 | Strong | C=O stretch (carbonyl) |

| ~1180 | Strong | C-O stretch |

| ~970 | Medium | Ring vibration |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 72. Key fragmentation patterns include the loss of CO₂ to give a fragment at m/z = 28.[3]

Reactivity and Hazards

This compound's high reactivity is attributed to the significant strain in its four-membered ring. This makes it susceptible to nucleophilic attack, leading to ring-opening.[5] It readily reacts with water to hydrolyze into 3-hydroxypropionic acid.[1] This reactivity is also the basis for its potent alkylating ability, allowing it to modify biological macromolecules such as DNA and proteins.[1][2][9]

Hazards and Safety Precautions:

This compound is classified as a probable human carcinogen (IARC Group 2B) and is acutely toxic upon inhalation.[7] It is a corrosive chemical that can cause severe irritation and burns to the skin, eyes, and respiratory tract.[10] Therefore, it must be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

Experimental Protocols

Synthesis of β-Propiolactone

A common laboratory-scale synthesis involves the catalytic reaction of ketene with formaldehyde.[11][12]

Materials:

-

Ketene (generated in situ)

-

Formaldehyde

-

Solvent (e.g., anhydrous acetone or chloroform)[13]

Procedure:

-

Set up a reaction vessel equipped with a stirrer, a gas inlet for ketene, a dropping funnel for formaldehyde, and a cooling bath.

-

Dissolve the catalyst in the chosen anhydrous solvent in the reaction vessel and cool the mixture.

-

Generate ketene gas and bubble it through the cooled catalyst solution.

-

Simultaneously, add formaldehyde dropwise to the reaction mixture while maintaining a low temperature (typically below 10 °C).

-

Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC).[13]

-

Upon completion, quench the reaction by adding a small amount of a proton source (e.g., water or a dilute acid).

-

Proceed with the work-up and purification steps.

Purification by Vacuum Distillation

Crude this compound can be purified by vacuum distillation to remove unreacted starting materials and byproducts.

Equipment:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Cold trap

-

Heating mantle with a stirrer

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Connect the apparatus to the vacuum pump with a cold trap in between.

-

Gradually apply vacuum to the system.

-

Once a stable vacuum is achieved, begin to gently heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of this compound is approximately 51 °C at 10 mmHg.[3]

-

After distillation, allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Biological Activity and Signaling Pathways

This compound's primary mechanism of biological activity is its function as an alkylating agent. It readily reacts with nucleophilic sites on macromolecules, leading to the formation of covalent adducts.

Interaction with Nucleic Acids

This compound alkylates DNA, primarily at the N7 position of guanine and the N1 position of adenine.[1] This modification can lead to DNA damage, including the formation of single-strand breaks and DNA-protein crosslinks.[1][2] This genotoxic activity is the basis for its carcinogenicity.

Interaction with Proteins

This compound also reacts with various amino acid residues in proteins, including cysteine, histidine, and lysine.[9] This can lead to alterations in protein structure and function. The modification of viral proteins is a key aspect of its use as a viral inactivating agent in vaccine production.[9][14] By alkylating viral proteins, this compound can disrupt their functions, including those necessary for viral entry and replication, without completely destroying their antigenic properties.[14][15]

Impact on Cellular Signaling

While the direct molecular targets of this compound are well-understood, the specific downstream signaling pathways affected are less characterized. The induction of DNA damage is expected to activate the DNA Damage Response (DDR) pathway, leading to cell cycle arrest, attempts at DNA repair, and potentially apoptosis if the damage is too severe. Key proteins in this pathway include ATM, ATR, and p53.[16] However, direct experimental evidence detailing the specific activation of these pathways by this compound is an area of ongoing research.

Conclusion

This compound is a highly reactive and versatile chemical with important applications, particularly in the sterilization of biological materials and the production of inactivated vaccines. Its utility is intrinsically linked to its potent alkylating ability, which also necessitates stringent safety protocols due to its carcinogenicity and acute toxicity. A thorough understanding of its chemical and physical properties, as well as its biological interactions, is paramount for its safe and effective use in research and development. Further investigation into the specific cellular signaling pathways affected by this compound will provide a more complete picture of its biological consequences and may open new avenues for its application.

References

- 1. Inactivation of DNA by beta-propiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-propiolactone treatment impairs the biological activity of residual DNA from BHK-21 cells infected with rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. 2,2-dimethyl-3-isopropyliden-beta-propiolactone(3173-79-3) 13C NMR spectrum [chemicalbook.com]

- 5. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000549) [hmdb.ca]

- 7. Prodigiosin rescues deficient p53 signaling and anti-tumor effects via up-regulating p73 and disrupting its interaction with mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intermolecular linking and fragmentation of DNA by beta-propiolactone, a monoalkylating carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. vital.lib.tsu.ru [vital.lib.tsu.ru]

- 12. Synthesis of beta-propiolactone by in situ catalytic interaction of formaldehyde with ketene | Tomsk state university Research library [vital.lib.tsu.ru]

- 13. researchgate.net [researchgate.net]

- 14. Surface modifications of influenza proteins upon virus inactivation by β-propiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Beta-Propiolactone Inactivation of Coxsackievirus A16 Induces Structural Alteration and Surface Modification of Viral Capsids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Ring-Opening Reactions of β-Propiolactone

For Researchers, Scientists, and Drug Development Professionals

Beta-propiolactone (BPL) is a highly reactive, four-membered cyclic ester. Its strained ring structure makes it susceptible to nucleophilic attack, leading to a variety of ring-opened products. This reactivity is harnessed in various applications, from the synthesis of polymers to the inactivation of viruses in vaccine production.[1][2] Understanding the mechanisms of BPL ring-opening is crucial for controlling reaction outcomes and optimizing its use in research and development. This guide provides a comprehensive overview of the core mechanisms governing BPL ring-opening reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Principles of β-Propiolactone Reactivity

The ring-opening of β-propiolactone can proceed via two main pathways, acyl-oxygen cleavage or alkyl-oxygen cleavage, dictated by the nature of the attacking nucleophile.[3][4][5] This reactivity can be understood through the lens of Hard and Soft Acids and Bases (HSAB) theory.[1]

-

Acyl-Oxygen Cleavage (Acylation): Hard nucleophiles, such as primary amines, preferentially attack the hard electrophilic acyl carbon atom, leading to the formation of an acylated product.[1]

-

Alkyl-Oxygen Cleavage (Alkylation): Soft nucleophiles, such as thiol groups, tend to attack the softer β-carbon atom, resulting in an alkylated product.[1]

The general mechanism is a typical SN2 reaction, where the reaction rate is dependent on the concentrations of both β-propiolactone and the specific nucleophile.[1]

Reaction Mechanisms

The ring-opening of β-propiolactone can be initiated under neutral, acidic, or basic conditions.

Neutral/Hydrolytic Ring-Opening

In aqueous solution, β-propiolactone undergoes hydrolysis to form 3-hydroxypropionic acid. The half-life of β-propiolactone in water at 25°C is approximately 225 minutes.[1] The presence of buffer components, such as citrate or phosphate, can lead to the formation of adducts alongside the hydrolysis product.[1]

Caption: Hydrolysis of β-propiolactone.

Acid-Catalyzed Ring-Opening

Under strongly acidic conditions, such as in superacids (e.g., HF/SbF₅), the ring-opening of β-propiolactone proceeds via protonation of the carbonyl oxygen. This enhances the electrophilicity of the acyl carbon, facilitating nucleophilic attack. In these specific conditions, a cationic acyl species is proposed as a reactive intermediate.[6] In more common acidic conditions used for catalysis, the activated monomer mechanism is proposed where the protonated lactone is attacked by a nucleophile, such as an alcohol, to initiate polymerization.[7]

Caption: Acid-catalyzed ring-opening of β-propiolactone.

Base-Catalyzed and Anionic Ring-Opening

In the presence of a base or an anionic initiator, the ring-opening of β-propiolactone is initiated by the nucleophilic attack of the base/anion. This mechanism is fundamental to the anionic ring-opening polymerization (ROP) of β-lactones. The propagating species are typically carboxylate anions.[4][5][8] The choice of initiator and reaction conditions can influence the regioselectivity of the ring-opening and the properties of the resulting polymer.[4][8] For instance, in the terpolymerization of BPL with epoxides and CO₂, a binary catalyst system can lead to regioselective alkyl C–O bond cleavage.[3][9]

Caption: Base-catalyzed/anionic ring-opening of β-propiolactone.

Quantitative Data Summary

The reactivity of β-propiolactone with various nucleophiles has been studied under different conditions. The following tables summarize key quantitative findings.

| Nucleophile | Conditions | Observation | Reference |

| Water | 25°C | Half-life of 225 minutes. | [1] |

| Amino Acids | pH 9.0, 22°C, 15 min | At least 85% of each amino acid reacted. Methionine and cystine were most reactive. | [10][11] |

| Amino Acids | pH 7.0, 22°C | Most amino acids reacted; methionine, cystine, and histidine reacted almost entirely. | [10][11] |

| Amino Acids | pH 3.0, 22°C | Only methionine and cystine were reactive. | [10][11] |

| Amino Acids | pH 3.0, 0°C, 145 hr | Specific for methionine; it was the only amino acid modified. | [11] |

| Peptides | Phosphate buffer (pH 3.0, 5.0, 7.0, or 9.0), 16h at 4°C then 2h at 37°C | Reactivity observed with Cys, Met, His, Asp, Glu, Tyr, Lys, Ser, and Thr residues. | [1] |

| Catalyst System | Monomers | Key Finding | Reference |

| SalcyCo(III)OTs / MTBD | BPL, Epoxides, CO₂ | Regioselective ring-opening of BPL at the alkyl C–O bond. | [3][9] |

| Guanidine (TBD), Amidine (DBU), Phosphazene (BEMP) | Functional β-lactones | Organocatalyzed ROP with BEMP being the most active. | [12] |

| Potassium acetate / Tetrabutylammonium acetate | β-alkoxymethyl-substituted β-lactones | Anionic ROP proceeds via carboxylate anions as active species. | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments involving β-propiolactone.

Protocol 1: Reaction of β-Propiolactone with Peptides

This protocol is adapted from a study investigating the reactivity of BPL with specific amino acid residues in peptides.[1]

Materials:

-

Peptide solution (1 mM)

-

Potassium phosphate buffer (0.1 M) at desired pH (3.0, 5.0, 7.0, or 9.0)

-

β-propiolactone (320 mM in water, freshly prepared)

-

Water

Procedure:

-

In a microcentrifuge tube, combine 10 µL of the 1 mM peptide solution, 20 µL of the 0.1 M potassium phosphate buffer, and 70 µL of water.

-

Initiate the reaction by adding 5 µL of the 320 mM β-propiolactone solution.

-

Mix the solution thoroughly.

-

Incubate the reaction mixture for 16 hours at 4°C.

-

Following the cold incubation, incubate for an additional 2 hours at 37°C.

-

Store the samples at -20°C prior to analysis by LC/MS.

Caption: Experimental workflow for the reaction of BPL with peptides.

Protocol 2: Reaction of β-Propiolactone with Nucleobase Analogues

This protocol is for studying the chemical modifications of nucleobases upon treatment with BPL.[1]

Materials:

-

Nucleobase analogue solution (20 mM in D₂O)

-

D₂O

-

Potassium phosphate buffer (1.0 M, pH 9.3)

-

Sodium hydroxide (1.0 M)

-

β-propiolactone

Procedure:

-

Prepare the reaction mixture by adding 1500 µL of the 20 mM nucleobase analogue solution, 460 µL of D₂O, and 40 µL of 1.0 M potassium phosphate buffer.

-

Adjust the pH of the sample to 9.3 using 1.0 M sodium hydroxide.

-

Start the reaction by adding 2 µL of β-propiolactone.

-

Mix the solution gently to homogenize.

-

Incubate the reaction mixture for 16 hours at 22°C.

-

Store the samples at 4°C before analysis by NMR.

Caption: Experimental workflow for the reaction of BPL with nucleobase analogues.

Protocol 3: Virus Inactivation using β-Propiolactone

This protocol provides a general framework for the inactivation of SARS-CoV-2 in saliva samples, which can be adapted for other pathogens.[13]

Materials:

-

Sample (e.g., 1 mL saliva or cell culture medium)

-

Sodium bicarbonate (7.5%, pH 8.3)

-

β-propiolactone (10% in DMEM medium, pre-diluted)

-

DMEM medium

Procedure:

-

To 1 mL of the sample, add 20 µL of 7.5% sodium bicarbonate to achieve a final concentration of 0.15%.

-

Incubate on ice for 10 minutes.

-

Add 10 µL of the 10% β-propiolactone solution to achieve a final concentration of 0.1%.

-

Incubate the mixture for the desired inactivation period (e.g., 70-72 hours) at 2-8°C.

-

To hydrolyze any remaining BPL, incubate the sample at 37°C for 1-2 hours.

-

Store the inactivated samples at -80°C until further analysis.

Caption: General workflow for virus inactivation using β-propiolactone.

This guide provides a foundational understanding of the β-propiolactone ring-opening reaction, which is essential for its effective application in scientific research and development. The provided mechanisms, data, and protocols serve as a valuable resource for professionals in chemistry, biology, and pharmacology.

References

- 1. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Reaction of β-propiolactone with amino acids and its specificity for methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organocatalyzed ring-opening polymerization (ROP) of functional β-lactones: new insights into the ROP mechanism and poly(hydroxyalkanoate)s (PHAs) macromolecular structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. β-Propiolactone (BPL)-inactivation of SARS-Co-V-2: In vitro validation with focus on saliva from COVID-19 patients for scent dog training - PMC [pmc.ncbi.nlm.nih.gov]

Propiolactone's Reactivity with Nucleic Acids and Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiolactone, a four-membered lactone, is a highly reactive alkylating agent with a history of use as a sterilant for biological materials, including vaccines and blood plasma.[1][2] Its potent reactivity, however, also underlies its carcinogenicity, making a thorough understanding of its interactions with cellular macromolecules crucial for risk assessment and the development of safer alternatives.[3][4] This technical guide provides an in-depth analysis of the reactivity of this compound with nucleic acids and proteins, summarizing key quantitative data, detailing experimental protocols for studying these interactions, and visualizing the underlying chemical and biological processes.

Reactivity with Nucleic Acids

This compound reacts with nucleic acids primarily through an SN2-type alkylation mechanism, leading to the formation of carboxyethyl adducts on the DNA and RNA bases.[1][5] This modification can disrupt the normal functions of nucleic acids, leading to mutations and potentially initiating carcinogenesis.[3][5]

Reaction Mechanisms and Adducts

The primary sites of this compound attack on DNA are the nucleophilic centers of the purine and pyrimidine bases. The most susceptible position is the N7 of guanine, followed by the N1 of adenine.[1][4] Reactions also occur to a lesser extent at the N3 of cytosine and thymine.[1] Notably, thymidine and uracil themselves are generally unreactive towards this compound.[3][6] The major adduct formed is 7-(2-carboxyethyl)guanine (7-CEG).[4] This alkylation is energetically more favorable than acylation for all nucleobases.[3][7]

The consequences of this DNA damage can be significant, including depurination and the induction of nicks in the DNA strand.[8]

Quantitative Reactivity Data